

# Commercial availability and suppliers of 5-Methylfuran-2-boronic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Methylfuran-2-boronic acid

Cat. No.: B151840

[Get Quote](#)

## 5-Methylfuran-2-boronic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **5-Methylfuran-2-boronic acid**, a valuable building block in organic synthesis and medicinal chemistry. This document details its commercial availability from various suppliers, outlines key experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and explores its potential in drug discovery.

## Commercial Availability and Suppliers

**5-Methylfuran-2-boronic acid** (CAS No. 62306-79-0) and its derivatives, such as the pinacol ester, are readily available from a range of chemical suppliers. These compounds are typically used in research and development quantities. The table below summarizes the offerings from several prominent suppliers, providing key data for researchers to compare and source the material.

| Supplier                                       | Product Name                                | CAS No.    | Molecular Formula                               | Molecular Weight (g/mol) | Purity |
|------------------------------------------------|---------------------------------------------|------------|-------------------------------------------------|--------------------------|--------|
| Fluorochem<br>(via<br>CymitQuimic<br>a)        | 5-Methylfuran-2-boronic acid                | 62306-79-0 | C <sub>5</sub> H <sub>7</sub> BO <sub>3</sub>   | 125.92                   | 97.0%  |
| Apollo<br>Scientific (via<br>CymitQuimic<br>a) | 5-Methylfuran-2-boronic acid                | 62306-79-0 | C <sub>5</sub> H <sub>7</sub> BO <sub>3</sub>   | 125.92                   | 97%    |
| Santa Cruz<br>Biotechnology                    | 5-Methylfuran-2-boronic acid                | 62306-79-0 | C <sub>5</sub> H <sub>7</sub> BO <sub>3</sub>   | 125.92                   | -      |
| Indagoo (via<br>CymitQuimic<br>a)              | 5-Methylfuran-2-boronic acid, pinacol ester | -          | C <sub>11</sub> H <sub>17</sub> BO <sub>3</sub> | 208.06                   | 95%    |
| ChemicalBook                                   | 5-Methylfuran-2-boronic acid                | 62306-79-0 | C <sub>5</sub> H <sub>7</sub> BO <sub>3</sub>   | 125.92                   | -      |

## Physicochemical Properties

**5-Methylfuran-2-boronic acid** is typically a white to yellow powder.<sup>[1]</sup> Key physicochemical properties are summarized in the table below.

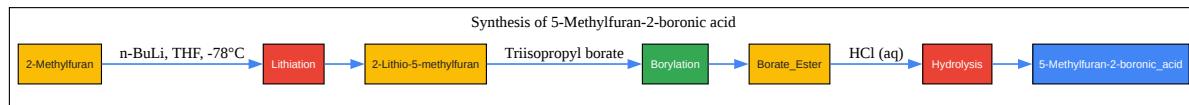
| Property      | Value                   |
|---------------|-------------------------|
| Melting Point | 72-77 °C                |
| Boiling Point | 264.365 °C at 760 mmHg  |
| Density       | 1.197 g/cm <sup>3</sup> |
| Flash Point   | 113.684 °C              |
| pKa           | 8.61±0.53 (Predicted)   |

## Experimental Protocols

While a specific, detailed synthesis protocol for **5-Methylfuran-2-boronic acid** is not readily available in peer-reviewed literature, a representative procedure can be constructed based on well-established methods for the synthesis of analogous aryl and heteroaryl boronic acids. The following protocols for synthesis and a key application are based on analogous procedures found in the literature.

### Synthesis of 5-Methylfuran-2-boronic acid via Lithiation-Borylation

This protocol is adapted from standard procedures for the synthesis of boronic acids from heterocyclic compounds via a lithiation-borylation sequence.[\[2\]](#)[\[3\]](#)


Materials:

- 2-Methylfuran
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 1 M
- Saturated aqueous sodium chloride (brine)

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ethyl acetate
- Hexanes

**Procedure:**

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methylfuran (1.0 eq) and anhydrous THF.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
- Stir the reaction mixture at -78 °C for 1 hour.
- To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
- Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
- Extract the aqueous layer with ethyl acetate (3 x ).
- Combine the organic layers and wash with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield **5-Methylfuran-2-boronic acid**.

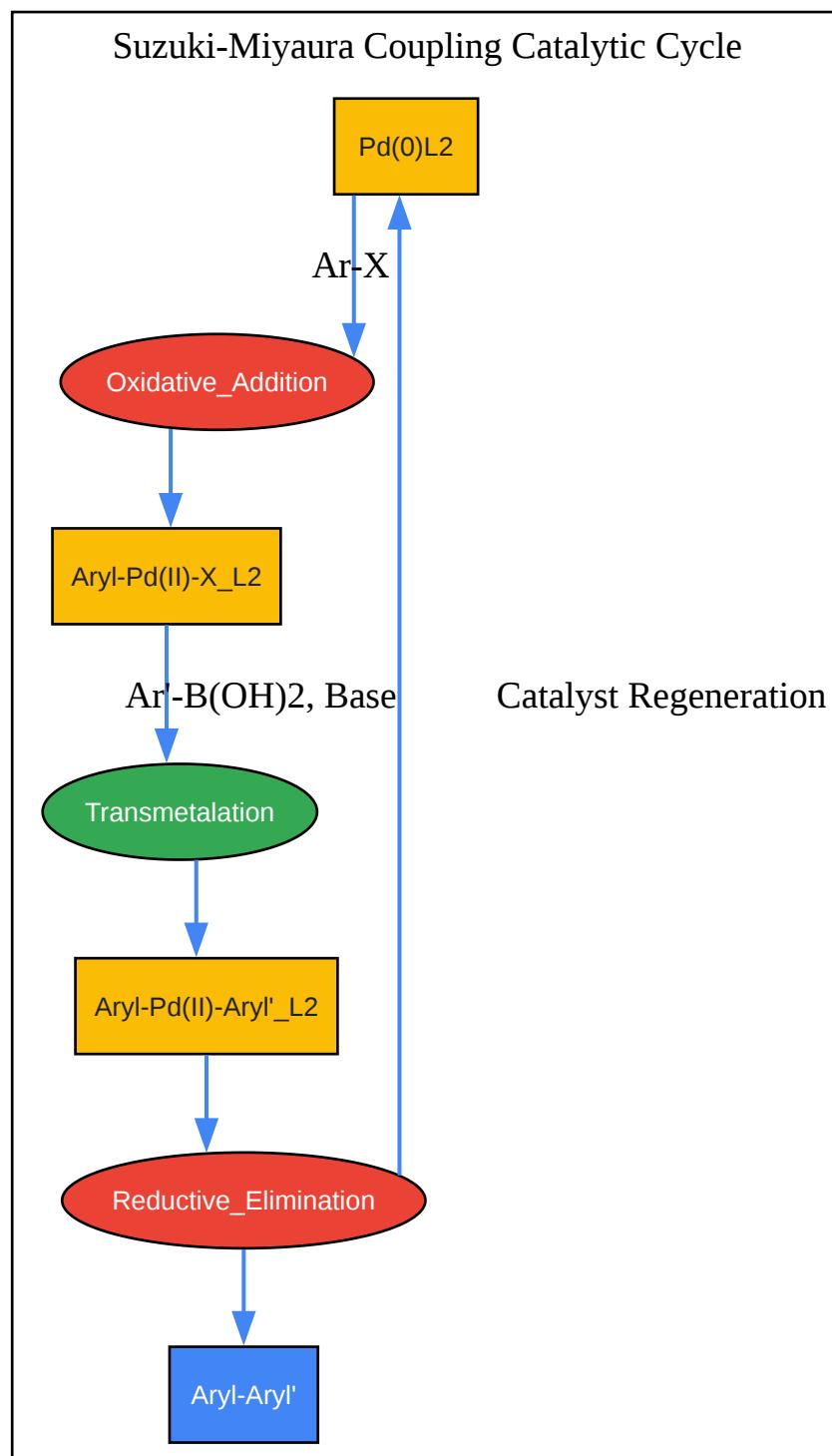


[Click to download full resolution via product page](#)

Synthetic pathway for **5-Methylfuran-2-boronic acid**.

## Suzuki-Miyaura Cross-Coupling Reaction

**5-Methylfuran-2-boronic acid** is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds.<sup>[4][5]</sup> The following is a general protocol.


### Materials:

- Aryl or heteroaryl halide (e.g., aryl bromide)
- **5-Methylfuran-2-boronic acid**
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{PdCl}_2(\text{dppf})$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , or  $\text{K}_3\text{PO}_4$ )
- Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

### Procedure:

- In a reaction vessel, combine the aryl halide (1.0 eq), **5-Methylfuran-2-boronic acid** (1.2-1.5 eq), and the base (2.0-3.0 eq).
- Add the palladium catalyst (0.01-0.05 eq).
- Degas the solvent by bubbling with nitrogen or argon for 15-20 minutes, then add it to the reaction vessel.

- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Filter and concentrate the solution. The crude product can be purified by column chromatography on silica gel.



[Click to download full resolution via product page](#)

Generalized Suzuki-Miyaura catalytic cycle.

## Biological and Medicinal Chemistry Applications

The furan scaffold is a common motif in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.<sup>[6][7][8]</sup> While specific biological targets for **5-Methylfuran-2-boronic acid** have not been extensively reported, its derivatives have been investigated for their potential in medicinal chemistry.

For instance, studies on various methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives have demonstrated cytotoxicity against cancer cell lines such as HeLa and HepG2.<sup>[7]</sup> The incorporation of the furan ring is thought to contribute to the biological activity, and the boronic acid moiety can act as a bioisostere for a carboxylic acid group, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties. Boronic acids themselves are a class of compounds with growing interest in drug discovery, with some exhibiting potent enzyme inhibitory activity.

The downstream products of reactions involving **5-Methylfuran-2-boronic acid** include compounds that have been investigated as potential therapeutic agents, such as benzenesulfonamide derivatives.<sup>[1]</sup> This highlights the role of **5-Methylfuran-2-boronic acid** as a key intermediate in the synthesis of more complex molecules with potential biological applications.

Further research is warranted to fully elucidate the specific biological activities and potential signaling pathway interactions of **5-Methylfuran-2-boronic acid** and its derivatives. The versatility of the furan ring and the unique properties of the boronic acid functional group make this compound a promising starting point for the development of novel therapeutic agents.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cas 62306-79-0,5-METHYLFURAN-2-BORONIC ACID | lookchem [lookchem.com]
- 2. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Commercial availability and suppliers of 5-Methylfuran-2-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151840#commercial-availability-and-suppliers-of-5-methylfuran-2-boronic-acid\]](https://www.benchchem.com/product/b151840#commercial-availability-and-suppliers-of-5-methylfuran-2-boronic-acid)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)